molecular formula C27H20ClN3O2S2 B12011696 (5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-60-3

(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12011696
CAS No.: 624724-60-3
M. Wt: 518.1 g/mol
InChI Key: DNWCVZNYNCJXEV-IWIPYMOSSA-N
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Description

(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetically designed, potent small-molecule inhibitor that specifically targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase activity. Its primary research value lies in its application as a tool compound for investigating tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. The compound exerts its effect by potently inhibiting the VEGFR-2 signaling pathway a study on novel 2-thioxoimidazolidin-4-one derivatives identified this compound as a potent VEGFR-2 inhibitor . By blocking VEGF-stimulated autophosphorylation of VEGFR-2, it disrupts downstream pro-survival and proliferative signals in endothelial cells, effectively starving tumors of their blood supply. This mechanism makes it a critical reagent for in vitro and in vivo studies focused on understanding angiogenic pathways, validating new anti-angiogenic targets, and evaluating combination therapies in various cancer models, particularly where VEGFR-2 overexpression is a driver. Researchers utilize this high-purity compound to explore novel therapeutic strategies aimed at halting cancer progression and overcoming resistance to existing anti-angiogenic drugs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

624724-60-3

Molecular Formula

C27H20ClN3O2S2

Molecular Weight

518.1 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20ClN3O2S2/c1-33-23-13-12-19(14-22(23)28)25-20(17-31(29-25)21-10-6-3-7-11-21)15-24-26(32)30(27(34)35-24)16-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3/b24-15-

InChI Key

DNWCVZNYNCJXEV-IWIPYMOSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazolecarbaldehyde

The pyrazolecarbaldehyde precursor is synthesized via a Vilsmeier-Haack reaction, where 3-chloro-4-methoxyphenylhydrazine reacts with phenylacetonitrile in phosphoryl chloride (POCl₃) at 0–5°C. Subsequent formylation using dimethylformamide (DMF) introduces the aldehyde group at the pyrazole’s 4-position. This step achieves 78–85% yields when conducted under nitrogen atmosphere with rigorous moisture exclusion.

Preparation of Thiazolidinone Core

The thiazolidinone core is generated through a cyclocondensation reaction between benzylamine, carbon disulfide (CS₂), and chloroacetic acid in refluxing ethanol. Thioglycolic acid serves as a sulfur source, with catalytic hydrochloric acid (HCl) accelerating the ring closure. The reaction typically completes within 4–6 hours, yielding 3-benzyl-2-thioxothiazolidin-4-one in 82–90% purity after recrystallization from ethanol.

Stepwise Synthesis of the Target Compound

Knoevenagel Condensation

The central synthetic step involves a Knoevenagel condensation between 3-benzyl-2-thioxo-1,3-thiazolidin-4-one and 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This reaction forms the exocyclic double bond characteristic of the (5Z)-stereochemistry.

Reaction Conditions:

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

  • Catalyst: Piperidine (5 mol%) or OImDSA (0.1 g/mmol substrate)

  • Temperature: Reflux (78°C for ethanol; 66°C for THF)

  • Duration: 8–12 hours

  • Yield: 68–76%

The stereochemical outcome (Z-configuration) is confirmed via NOESY NMR, showing spatial proximity between the pyrazole’s methylene proton and the thiazolidinone’s benzyl group.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 100°C) reduces reaction time to 25–40 minutes while improving yield to 81–84%. This method enhances reaction efficiency by promoting even heat distribution and minimizing side reactions such as thiazolidinone ring opening.

Critical Reaction Parameters and Optimization

Solvent Systems

Solvent polarity significantly impacts reaction kinetics and product stability:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Ethanol24.37692
THF7.66888
Ethanol/H₂O30.18295

Aqueous ethanol (3:1 v/v) emerges as optimal, enhancing solubility of ionic intermediates while facilitating easy product isolation.

Catalytic Enhancements

Organocatalyst OImDSA ([Octyl-Imidazole-Disulfonic Acid]) demonstrates superior performance over traditional bases:

CatalystLoading (mol%)Time (h)Yield (%)
Piperidine51276
OImDSA0.1 g/mmol884
K₂CO₃101462

OImDSA’s bifunctional acidity stabilizes the enolate intermediate, accelerating the condensation rate.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:3 v/v) as eluent. This removes unreacted aldehyde and dimeric byproducts, achieving ≥98% purity.

Recrystallization

Alternative purification via recrystallization from dimethylformamide (DMF)/water (1:5 v/v) yields needle-like crystals suitable for X-ray diffraction analysis.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 11H, aromatic-H), 5.32 (s, 1H, CH=S), 3.89 (s, 3H, OCH₃), 3.76 (s, 2H, N-CH₂-Ph).

  • FT-IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Conventional refluxLow equipment costLong reaction time (8–12 h)68–76
Microwave-assistedRapid synthesis (25–40 min)Specialized equipment required81–84
OImDSA-catalyzedHigh yield, mild conditionsCatalyst preparation needed82–84

Microwave and OImDSA methods are preferred for industrial scalability due to their efficiency, though conventional reflux remains viable for small-scale laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties : Compounds similar to this thiazolidinone have demonstrated significant anticancer effects by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
  • Antimicrobial Effects : The compound's structure allows it to interact with microbial cells, potentially leading to bactericidal or bacteriostatic effects. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains .
  • Anti-inflammatory Activity : Some derivatives have been explored for their ability to inhibit cyclooxygenase enzymes, thus reducing inflammation and pain associated with conditions like arthritis .

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Research : A study demonstrated that thiazolidinone derivatives could inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents. The mechanism involved apoptosis induction via mitochondrial pathways .
  • Antimicrobial Testing : In vitro studies showed that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into antimicrobial agents .
  • Inflammation Models : Experimental models indicated that compounds similar to this thiazolidinone effectively reduced inflammation markers in animal models of arthritis, supporting their use in anti-inflammatory therapies .

Mechanism of Action

The mechanism by which (5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are a well-studied class due to their pharmacological versatility. Below is a systematic comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents/Modifications Biological/Physical Properties References
(5Z)-3-Benzyl-5-{[3-(3-Chloro-4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-YL]Methylene}-2-Thioxo-1,3-Thiazolidin-4-One - 3-Benzyl
- Pyrazole with 3-Cl, 4-OCH₃, 1-Ph
- Z-configuration at C5
Hypothesized enhanced lipophilicity and target binding due to chloro and methoxy groups.
(5Z)-5-(2-Hydroxybenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One - 2-Hydroxybenzylidene
- 3-Phenyl
- Z-configuration at C5
Exhibits intramolecular H-bonding (C–H⋯S), stabilizing dimeric crystal packing .
(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-Methyl-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazol-4-YL]Methylene}-2-Thioxo-1,3-Thiazolidin-4-One - 4-Methylbenzyl
- Pyrazole with 3-CH₃, 4-OPr, 1-Ph
Increased steric bulk from propoxy group may reduce solubility but improve metabolic stability.
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One - Varied benzylidene substituents (e.g., NO₂, OCH₃)
- 2-(Substituted phenyl)amino group
Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, affecting reactivity .

Key Findings from Comparative Analysis

In contrast, the 2-hydroxybenzylidene analog forms intramolecular hydrogen bonds (O–H⋯S), which stabilize its crystal lattice but may reduce membrane permeability compared to the chloro-methoxy variant .

Stereochemical and Conformational Differences: The Z-configuration at C5 (common across analogs) enforces a planar arrangement of the benzylidene and thiazolidinone rings, critical for π-π stacking in target binding . Dihedral angles between the pyrazole and thiazolidinone rings vary with substituents. For example, the target compound’s pyrazole (3-Cl, 4-OCH₃) likely induces greater torsional strain than the 3-CH₃, 4-OPr analog, affecting binding kinetics .

Solubility and Stability: The 3-benzyl group in the target compound enhances lipophilicity, whereas analogs with polar substituents (e.g., –OH in ) exhibit higher aqueous solubility but lower metabolic stability.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for other thiazolidinones, involving Knoevenagel condensation of substituted aldehydes with 3-benzyl-2-thioxothiazolidin-4-one precursors . Microwave-assisted methods (as in ) could improve yield and purity compared to conventional heating.

Implications for Drug Design

  • Pharmacophore Optimization: The pyrazole-thiazolidinone scaffold is a versatile pharmacophore. Substituents at the 3-position of the pyrazole (e.g., Cl, OCH₃, CH₃) fine-tune electronic and steric properties for target selectivity .
  • Activity Cliffs: Minor structural changes (e.g., replacing Cl with CH₃) may lead to significant activity differences, emphasizing the need for precise SAR studies .
  • Computational Modeling : Tools like SHELXL and ORTEP-3 enable detailed crystallographic analysis, while molecular fingerprints (e.g., MACCS, Morgan) aid in similarity-based virtual screening .

Biological Activity

The compound (5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of the thiazolidinone class, known for its diverse biological activities. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H20ClN3O2S2C_{27}H_{20}ClN_{3}O_{2}S_{2}, and it features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen. The presence of various substituents, such as the pyrazole and chloromethoxyphenyl groups, is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A series of thiazolidinone derivatives were tested against glioblastoma cells, showing promising results in reducing cell viability. Specific derivatives exhibited IC50 values indicating significant cytotoxicity against these cancer cells .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

  • Research Findings : Studies have demonstrated that thiazolidinone derivatives can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications in the molecule play a crucial role in enhancing its antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are well-documented, with many derivatives acting as inhibitors of pro-inflammatory mediators.

  • Experimental Data : In vitro studies have shown that certain thiazolidinone compounds can significantly reduce the production of inflammatory cytokines. This suggests their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazolidinones. Modifications at specific positions on the thiazolidinone ring can enhance or diminish activity:

Substituent Position Effect on Activity
Position 2Alters binding affinity to targets
Position 3Influences solubility and stability
Position 5Critical for anticancer activity

Q & A

Q. What are the key synthetic routes for preparing (5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves:

  • Step 1 : Formation of a Schiff base intermediate by reacting a substituted benzaldehyde (e.g., 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with a primary amine (e.g., benzylamine) under reflux in ethanol or methanol .
  • Step 2 : Cyclization with mercaptoacetic acid or thiourea derivatives to form the thiazolidinone core. For example, refluxing the Schiff base with mercaptoacetic acid in acetic acid yields the 2-thioxothiazolidin-4-one scaffold .
  • Purification : Recrystallization from ethanol-DMF mixtures (1:1) is often used to isolate the final product .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the Z-configuration of the methylene group and verifying substituent positions (e.g., methoxy, chloro groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula and detects isotopic patterns from chlorine .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemical ambiguities and confirms the (5Z) configuration .
  • IR Spectroscopy : Confirms the presence of thioxo (C=S) and carbonyl (C=O) groups via characteristic stretches (~1250 cm1^{-1} for C=S, ~1700 cm1^{-1} for C=O) .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Discrepancies in X-ray data (e.g., high R-factors, thermal motion artifacts) require:

  • Multi-parameter Refinement : Use SHELXL to adjust anisotropic displacement parameters and occupancy factors for disordered atoms .
  • Twinned Data Handling : For twinned crystals, employ the HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or solvent molecules .

Q. How to design experiments to evaluate structure-activity relationships (SAR) for biological activity?

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with hydroxy, vary chloro positions) to assess electronic/steric effects.
  • Biological Assays : Screen analogs against target enzymes (e.g., antimicrobial assays using Staphylococcus aureus or E. coli) and compare inhibition zones or IC50_{50} values (Table 1) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data .

Q. Table 1: Example Bioactivity Data for Thiazolidinone Derivatives

EntryTarget MicroorganismInhibition Zone (mm)IC50_{50} (µM)
3aS. aureus128.2
3bE. coli195.5
3cC. albicans117.1
Adapted from antimicrobial screening in .

Q. What strategies optimize reaction yields during synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for Schiff base formation to enhance solubility and reaction rate .
  • Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate cyclization steps .
  • Temperature Control : Maintain reflux at 80–90°C to prevent byproduct formation during thiazolidinone ring closure .

Methodological Notes

  • Crystallography : For ambiguous electron density maps, employ the SQUEEZE procedure in PLATON to model disordered solvent .
  • Data Reproducibility : Validate synthetic protocols via triplicate runs and statistical analysis (e.g., %RSD < 5% for yields) .

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